![molecular formula C27H35ClF3N7O3 B560032 TAK-960 hydrochloride](/img/structure/B560032.png)
TAK-960 hydrochloride
描述
TAK 960 盐酸盐: 是一种有效的、选择性的极性样激酶 1 (PLK1) 抑制剂。极性样激酶 1 是一种丝氨酸/苏氨酸激酶,在有丝分裂的调节中起着至关重要的作用。 TAK 960 盐酸盐在抑制各种癌细胞系的增殖和抑制多种人类癌细胞异种移植瘤的肿瘤生长方面显示出显著的功效 .
准备方法
合成路线和反应条件: : TAK 960 盐酸盐的合成涉及多个步骤,从合适的先驱体开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .
工业生产方法: : TAK 960 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境安全性进行了优化。 这涉及使用大型反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的稠度和纯度 .
化学反应分析
反应类型: : TAK 960 盐酸盐主要经历取代反应,这是由于苯甲酰胺部分存在反应性官能团,如氟和甲氧基。 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括胺和硫醇等亲核试剂。反应条件通常涉及有机溶剂和温和的温度。
氧化反应: 可以在受控条件下使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂
主要产物: : 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺的取代反应可以生成酰胺衍生物,而氧化反应可以导致形成羟基化产物 .
科学研究应用
In Vitro Studies
TAK-960 has demonstrated significant anti-proliferative effects across various cancer cell lines. The half-maximal effective concentration (EC50) values for different cancer types indicate its potency:
Cancer Type | EC50 Range (nM) |
---|---|
Colorectal Cancer | 0.8 - 750 |
Breast Cancer | 10 - 100 |
Lung Cancer | 5 - 50 |
In one study involving 55 colorectal cancer cell lines, TAK-960 exhibited variable responses with IC50 values ranging from 0.001 to >0.75 μmol/L, indicating its effectiveness across a spectrum of genetic backgrounds .
In Vivo Studies
The efficacy of TAK-960 was further validated in animal models. In studies with xenograft models, TAK-960 significantly inhibited tumor growth in various cancers:
Tumor Model | Dosage (mg/kg) | Tumor Growth Inhibition Index (%) |
---|---|---|
HT-29 Colorectal Cancer | 10 | >70 |
Adriamycin-resistant model | 10 | >60 |
Disseminated leukemia model | 5 | >50 |
These results underscore TAK-960's potential as an effective therapeutic agent against resistant cancer forms .
Combination Therapies
Research has also explored the use of TAK-960 in combination with other chemotherapeutic agents. For instance, combining TAK-960 with cetuximab or irinotecan in KRAS mutant colorectal cancer models demonstrated additive antitumor effects, suggesting that TAK-960 could enhance the efficacy of existing treatments .
Case Studies
Several case studies have highlighted the clinical relevance of TAK-960:
- Colorectal Cancer Patient-Derived Xenografts : In a study involving patient-derived xenografts from colorectal cancer patients, six out of eighteen models responded favorably to TAK-960 treatment, indicating its potential for personalized medicine approaches .
- Clinical Trials : TAK-960 has entered clinical evaluation phases for patients with advanced cancers, showcasing its transition from preclinical to clinical applications .
作用机制
TAK 960 盐酸盐通过抑制极性样激酶 1 的活性发挥其作用。极性样激酶 1 是有丝分裂的关键调节剂,其抑制会导致细胞在细胞周期的 G2/M 期积累,导致细胞周期停滞和凋亡。 TAK 960 盐酸盐结合到极性样激酶 1 的 ATP 结合位点,阻止其激活以及随后对下游靶标(如细胞周期蛋白 B1 和 Cdc25c)的磷酸化 .
相似化合物的比较
类似化合物
BI 2536: 另一种有效的、选择性的极性样激酶 1 抑制剂。
伏拉西替布: 一种极性样激酶 1 抑制剂,对其他极性样激酶同种型具有更广泛的活性。
GSK461364: 一种化学结构不同的选择性极性样激酶 1 抑制剂
TAK 960 盐酸盐的独特性: : TAK 960 盐酸盐的独特之处在于其对极性样激酶 1 比其他激酶具有更高的选择性,其口服生物利用度及其广泛的临床前抗肿瘤活性。 它在多种癌细胞系和肿瘤异种移植模型中显示出疗效,使其成为进一步开发癌症治疗的潜在候选药物 .
生物活性
TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating mitosis. This compound has garnered attention for its potential as an anticancer agent due to its ability to inhibit tumor growth across various cancer cell lines and models.
TAK-960 exerts its biological effects primarily by inhibiting PLK1, which is essential for proper cell cycle progression. By binding to the ATP-binding site of PLK1, TAK-960 prevents its activation, leading to:
- Cell Cycle Arrest : Accumulation of cells in the G2/M phase.
- Apoptosis : Induction of programmed cell death in cancer cells.
- Aberrant Mitosis : Characteristic monopolar spindle morphology and increased phosphorylation of histone H3 (pHH3) in treated cells.
Biological Activity Data
The biological activity of TAK-960 has been extensively characterized through various studies. Below is a summary of key findings:
Parameter | Value |
---|---|
Chemical Name | 4-[(9-Cyclopentyl-7,7-difluoro-6,7,8,9-tetrahydro-5-methyl-6-oxo-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride |
CAS Number | 2108449-45-0 |
IC50 for PLK1 | 0.8 nM |
IC50 for PLK2 | 16.9 nM |
IC50 for PLK3 | 50.2 nM |
Selectivity Ratio (PLK1/FAK) | >20-fold |
Oral Bioavailability | Yes |
In Vitro Studies
TAK-960 has demonstrated significant efficacy against a variety of cancer cell lines. Notably, it has shown:
- Proliferation Inhibition : The compound inhibited the proliferation of multiple cancer cell lines with IC50 values ranging from 0.001 to >0.75 μmol/L.
- Cell Cycle Analysis : Treatment with TAK-960 resulted in G2/M phase arrest and polyploidy, indicating effective disruption of the mitotic process.
In a study involving colorectal cancer (CRC) models, TAK-960 was tested on 55 cell lines and 18 patient-derived xenografts (PDX). The results indicated:
- Variable anti-proliferative responses with sustained effects post-treatment.
- Six out of eighteen PDX models showed significant response to single-agent TAK-960 therapy.
In Vivo Studies
In animal models, TAK-960 has been shown to significantly inhibit tumor growth:
- Xenograft Models : Oral administration led to a dose-dependent increase in pHH3 levels and substantial tumor growth inhibition in models resistant to conventional therapies like adriamycin and paclitaxel.
Case Studies
A comprehensive study investigated the activity of TAK-960 against colorectal cancer models, revealing:
- Efficacy Across Models : TAK-960 demonstrated robust anti-proliferative activity in both KRAS wild-type and mutant models.
- Combination Therapy Potential : When combined with standard chemotherapy agents like cetuximab or irinotecan, TAK-960 showed additive antitumor effects.
属性
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHDFGFNVMONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClF3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。